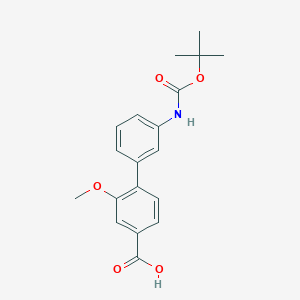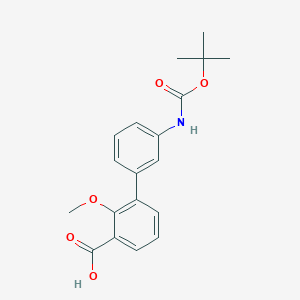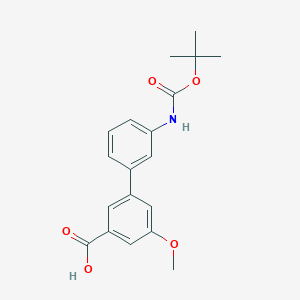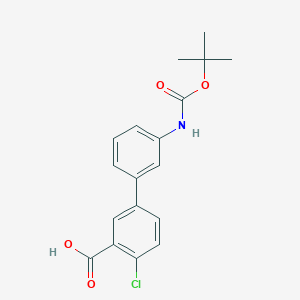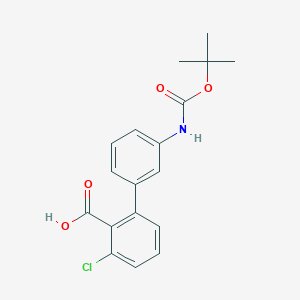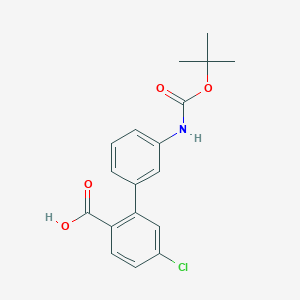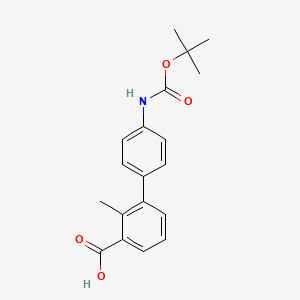
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% (2-3BOC-AP-4-NB) is a chemical compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of approximately 160-165°C and an approximate molecular weight of 463.46 g/mol. 2-3BOC-AP-4-NB is a derivative of 4-aminophenol and is used in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other chemical compounds.
科学研究应用
2-3BOC-AP-4-NB has been used in various scientific research applications. It is used as a substrate in the synthesis of various compounds as well as in the synthesis of pharmaceuticals. It has also been used in the synthesis of organic compounds such as amines, amides, and esters. 2-3BOC-AP-4-NB has been used in the synthesis of various fluorescent and phosphorescent compounds. It has also been used in the synthesis of various polymers and in the synthesis of various drugs.
作用机制
2-3BOC-AP-4-NB is a derivative of 4-aminophenol and is used in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other chemical compounds. The mechanism of action of 2-3BOC-AP-4-NB is based on the condensation of 4-aminophenol with 3-bromo-4-nitrobenzoic acid in the presence of a base such as pyridine. This reaction produces 2-(3-bromo-4-nitrophenyl)-4-aminophenol which is then reacted with an alkylating agent such as ethyl chloroformate to yield 2-(3-boc-aminophenyl)-4-nitrobenzoic acid.
Biochemical and Physiological Effects
2-3BOC-AP-4-NB has been studied for its biochemical and physiological effects. It has been found to have a variety of effects on various biochemical and physiological processes. It has been found to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. It has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of certain compounds. In addition, 2-3BOC-AP-4-NB has been found to have an inhibitory effect on the activity of certain hormones and neurotransmitters.
实验室实验的优点和局限性
2-3BOC-AP-4-NB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to obtain and is relatively inexpensive. Another advantage is that it is a stable compound and can be stored for long periods of time. A limitation is that it is a relatively toxic compound and should be handled with caution. In addition, it has a relatively low solubility in water and may require the use of organic solvents for its dissolution.
未来方向
There are several potential future directions for research involving 2-3BOC-AP-4-NB. One potential direction is further research into its biochemical and physiological effects. Another potential direction is further research into its potential applications in the synthesis of various compounds and pharmaceuticals. In addition, research into its potential applications in the synthesis of polymers and other materials could be explored. Further research into its potential as a fluorescent and phosphorescent compound could also be explored. Finally, research into its potential as a drug delivery system could also be explored.
合成方法
2-3BOC-AP-4-NB can be synthesized using a two-step method. The first step involves the condensation of 4-aminophenol with 3-bromo-4-nitrobenzoic acid in the presence of a base such as pyridine. This reaction produces 2-(3-bromo-4-nitrophenyl)-4-aminophenol. The second step involves the reaction of 2-(3-bromo-4-nitrophenyl)-4-aminophenol with an alkylating agent such as ethyl chloroformate to yield 2-(3-boc-aminophenyl)-4-nitrobenzoic acid.
属性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-5-11(9-12)15-10-13(20(24)25)7-8-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZMYAZKSCCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


